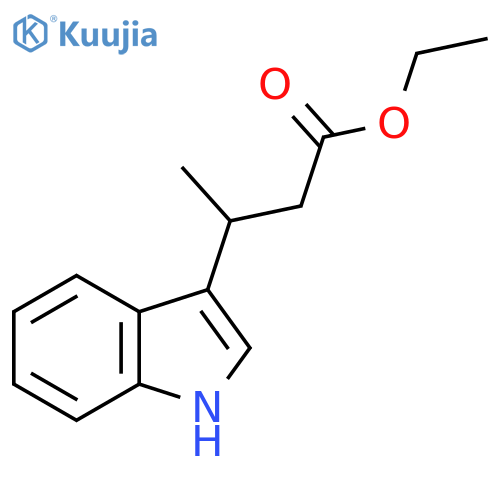Cas no 67996-15-0 (ethyl 3-(1H-indol-3-yl)butanoate)

67996-15-0 structure
商品名:ethyl 3-(1H-indol-3-yl)butanoate
ethyl 3-(1H-indol-3-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(1H-indol-3-yl)butanoate
- ethyl 3-(1H-indol-3-yl)butanoate
-
- インチ: 1S/C14H17NO2/c1-3-17-14(16)8-10(2)12-9-15-13-7-5-4-6-11(12)13/h4-7,9-10,15H,3,8H2,1-2H3
- InChIKey: DOABEWVYDYLWIK-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC(C)C1=CNC2C=CC=CC1=2)=O
ethyl 3-(1H-indol-3-yl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E903508-100mg |
Ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 100mg |
$ 365.00 | 2022-06-02 | ||
| Enamine | EN300-187647-1.0g |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 1g |
$971.0 | 2023-06-03 | |
| Enamine | EN300-187647-0.25g |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 0.25g |
$481.0 | 2023-11-13 | |
| A2B Chem LLC | AW12901-5g |
Ethyl 3-(1h-indol-3-yl)butanoate |
67996-15-0 | 95% | 5g |
$3000.00 | 2024-04-19 | |
| Aaron | AR01BGC1-500mg |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 500mg |
$1068.00 | 2025-02-09 | |
| Aaron | AR01BGC1-1g |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 1g |
$1361.00 | 2025-02-09 | |
| Enamine | EN300-187647-5g |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 5g |
$2816.0 | 2023-11-13 | |
| A2B Chem LLC | AW12901-100mg |
Ethyl 3-(1h-indol-3-yl)butanoate |
67996-15-0 | 95% | 100mg |
$390.00 | 2024-04-19 | |
| 1PlusChem | 1P01BG3P-10g |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 10g |
$5224.00 | 2024-04-22 | |
| 1PlusChem | 1P01BG3P-50mg |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 50mg |
$287.00 | 2025-03-19 |
67996-15-0 (ethyl 3-(1H-indol-3-yl)butanoate) 関連製品
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
